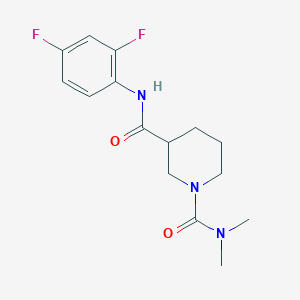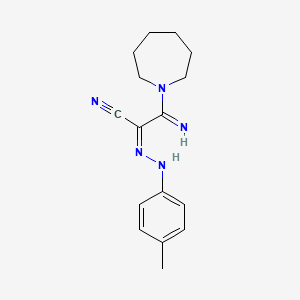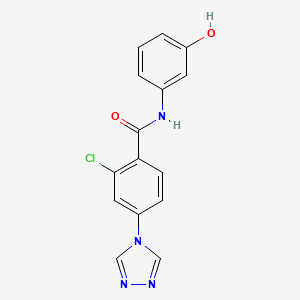![molecular formula C18H13BrFNO B5303539 (2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B5303539.png)
(2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile is a complex organic compound characterized by the presence of bromine, fluorine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The addition of the prop-2-en-1-yloxy group.
Nitrile Formation:
Coupling Reaction: The final step involves coupling the brominated and fluorinated aromatic rings under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent, products can vary widely, including ethers, amines, or other substituted aromatics.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound’s structure is investigated for potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the nitrile group, can participate in various binding interactions with enzymes or receptors, influencing biological pathways. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms.
Bromomethyl methyl ether: Contains bromine and ether functional groups.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene derivatives.
Uniqueness
The uniqueness of (2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile lies in its combination of bromine, fluorine, and nitrile groups, which provide a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-prop-2-enoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFNO/c1-2-9-22-18-8-3-13(11-17(18)19)10-15(12-21)14-4-6-16(20)7-5-14/h2-8,10-11H,1,9H2/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGWPNVSUYFHRX-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5303456.png)
![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B5303463.png)
![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303471.png)

![5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303481.png)
![N~4~-cyclopropyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5303486.png)
![(4R)-4-(4-{[{[(3,4-dimethylphenyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5303500.png)
![2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B5303506.png)

![(1S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one dihydrochloride](/img/structure/B5303522.png)
![(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5303532.png)
![1-{2-[(2-cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)amino]ethyl}piperidin-3-ol](/img/structure/B5303546.png)

![[5-(1-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5303557.png)
